molecular formula C8H16Cl2N2S B3807847 [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B3807847
M. Wt: 243.20 g/mol
InChI Key: SCVQRWUOGIOZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of 4-tert-butyl-1,3-thiazole with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure but lacking the tert-butyl and methylamine groups.

    Benzothiazole: Contains a fused benzene ring, offering different chemical properties and biological activities.

    Thiazolidine: A reduced form of thiazole with a saturated ring structure.

Uniqueness

[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability, and the methylamine group, which provides additional sites for chemical modification and interaction with biological targets.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-8(2,3)6-5-11-7(4-9)10-6;;/h5H,4,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVQRWUOGIOZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.